

In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to FGFR4

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Compound of Interest

Compound Name: *Fgfr4-IN-14*

Cat. No.: *B12388255*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of selective inhibitors to Fibroblast Growth Factor Receptor 4 (FGFR4), a key therapeutic target in various cancers, particularly hepatocellular carcinoma. While specific data for a compound designated "**Fgfr4-IN-14**" is not publicly available, this document will focus on well-characterized, potent, and selective FGFR4 inhibitors to provide a thorough understanding of their interaction with the receptor.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC₅₀). This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. The following table summarizes the in vitro biochemical IC₅₀ values of several notable FGFR4 inhibitors against FGFR4 and, for selectivity context, against other FGFR family members.

Compound Name	FGFR4 IC50 (nM)	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	Selectivity Profile
Roblitinib (FGF401)	1.9[1], 2.4[2]	>1000[2]	>1000[2]	>1000[2]	Highly selective for FGFR4[1][2]
Fisogatinib (BLU-554)	5[3]	624[3]	>2203[3]	>2203[3]	Highly selective for FGFR4[3]
BLU9931	3[4]	~885	~550	~150	Selective for FGFR4[4]
H3B-6527	<1.2[4]	320[4]	1290[4]	1060[4]	Highly selective for FGFR4[4]
Futibatinib (TAS-120)	8.3[5]	3.9[5]	1.3[5]	1.6[5]	Pan-FGFR inhibitor[5]
Erdafitinib	5.7[5]	1.2[5]	2.5[5]	3.0[5]	Pan-FGFR inhibitor[5]
Pemigatinib	30[4]	0.4[4]	0.5[4]	1.2[4]	Selective for FGFR1-3 over FGFR4[4]
FIIN-3	35.3[4]	13.1[4]	21[4]	31.4[4]	Pan-FGFR inhibitor[4]
FIIN-2	45.3[4]	3.09[4]	4.3[4]	27[4]	Pan-FGFR inhibitor[4]
ASP5878	3.5[1][4]	0.47[1][4]	0.60[1][4]	0.74[1][4]	Pan-FGFR inhibitor[1][4]

Experimental Protocols

The determination of inhibitor binding affinity to FGFR4 typically involves biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4.

Objective: To determine the IC₅₀ value of an inhibitor against the FGFR4 kinase domain.

Materials:

- Recombinant human FGFR4 kinase domain
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compounds (e.g., **Fgfr4-IN-14**) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, Lance®, or HTRF®)
- 384-well microplates

Procedure:

- Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer.
- Reaction Setup: Add the FGFR4 enzyme, the substrate peptide, and the test compound to the wells of a microplate.
- Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set at or near the K_m value for ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

- **Detection:** Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done using a luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET) based detection method.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Phosphorylation Assay

This assay measures the inhibition of FGFR4 autophosphorylation or the phosphorylation of its downstream substrates within a cellular context.

Objective: To assess the potency of an inhibitor in a more physiologically relevant environment.

Materials:

- A human cell line that overexpresses FGFR4 (e.g., MDA-MB-453 breast cancer cells or HuH-7 hepatocellular carcinoma cells).[\[6\]](#)
- Cell culture medium and supplements.
- Test compounds.
- Lysis buffer.
- Antibodies: Anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2 α .[\[6\]](#)
- Western blotting or ELISA reagents.

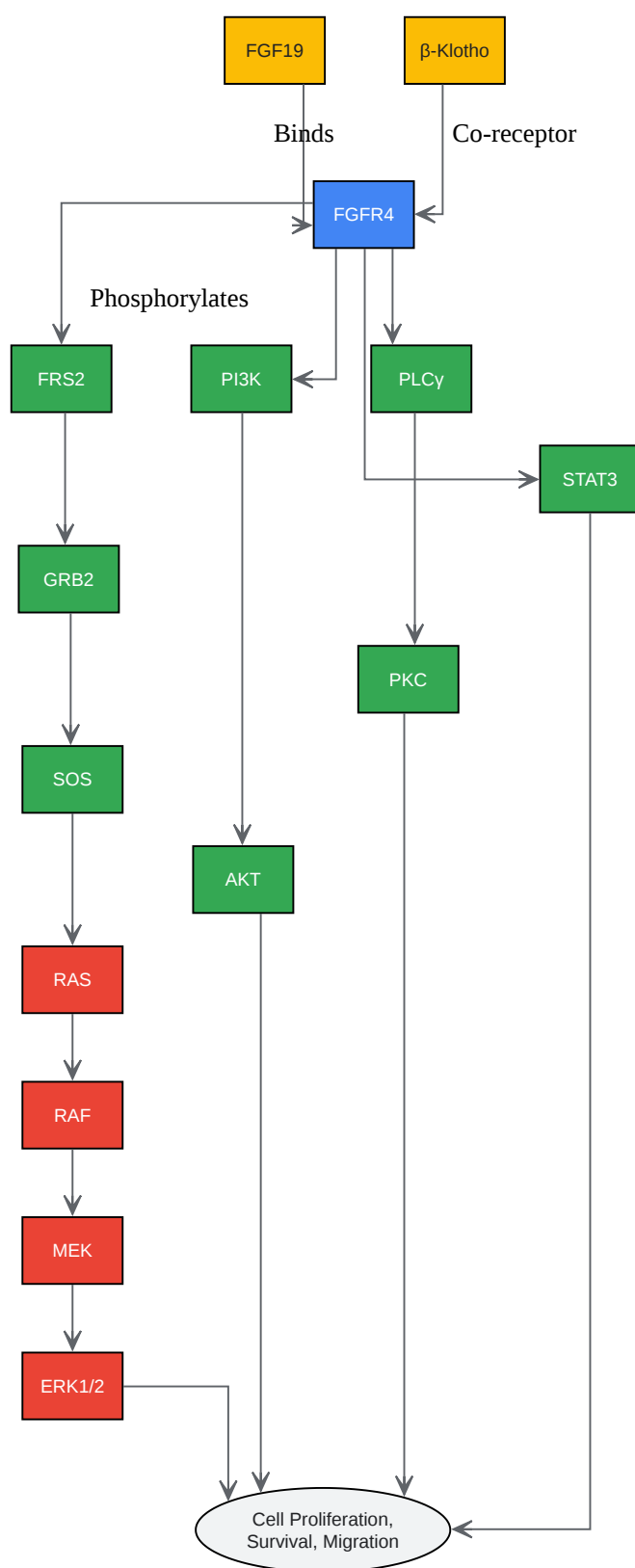
Procedure:

- **Cell Culture:** Plate the cells in multi-well plates and allow them to adhere overnight.
- **Serum Starvation:** To reduce basal signaling, serum-starve the cells for a few hours prior to treatment.

- **Compound Treatment:** Treat the cells with various concentrations of the test inhibitor for a defined period.
- **Ligand Stimulation:** Stimulate the FGFR4 pathway by adding a specific ligand, such as FGF19, for a short period (e.g., 15-30 minutes).
- **Cell Lysis:** Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Quantification of Phosphorylation:**
 - **Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total FGFR4 or downstream targets like FRS2 α .[\[6\]](#)
 - **ELISA:** Use a sandwich ELISA format with a capture antibody for total FGFR4 and a detection antibody for phosphorylated FGFR4.
- **Data Analysis:** Quantify the band intensity (Western blot) or the ELISA signal. Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

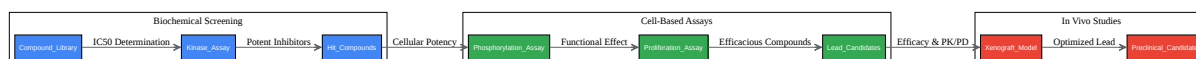
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the FGFR4 signaling cascade and a typical workflow for evaluating FGFR4 inhibitors.



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Caption: The FGFR4 signaling pathway, activated by FGF19 and its co-receptor β -Klotho.[7][8][9]



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Caption: A typical workflow for the discovery and evaluation of FGFR4 inhibitors.

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